Trichlorophloroglucinol

Description

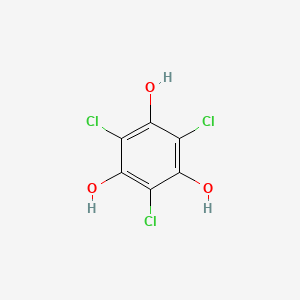

Structure

3D Structure

Properties

CAS No. |

56961-23-0 |

|---|---|

Molecular Formula |

C6H3Cl3O3 |

Molecular Weight |

229.4 g/mol |

IUPAC Name |

2,4,6-trichlorobenzene-1,3,5-triol |

InChI |

InChI=1S/C6H3Cl3O3/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H |

InChI Key |

MHKCQYLJFGNSQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)O)Cl)O)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Synthesis of Trichlorophloroglucinol from Hexachlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide for the synthesis of trichlorophloroglucinol, a valuable intermediate in the preparation of various pharmaceuticals and other specialized chemical compounds. The synthesis commences with hexachlorobenzene and proceeds through a two-step process involving the formation of a key intermediate, this compound trialkylether.

Overall Reaction Scheme

The synthesis of this compound from hexachlorobenzene is a two-stage process. The first stage involves a nucleophilic aromatic substitution reaction to form a trialkoxy intermediate. The subsequent stage is the hydrolysis of this intermediate to yield the final product.

Caption: Overall two-step synthesis of this compound.

Step 1: Synthesis of this compound Trialkylethers

The initial step involves the reaction of hexachlorobenzene with a sodium alkoxide, specifically sodium propylate or sodium isopropylate, in an aprotic solvent. This reaction selectively substitutes the chlorine atoms at the 1, 3, and 5 positions with alkoxy groups to form the corresponding this compound trialkylether.[1][2]

Experimental Protocol: Preparation of this compound Tripropylether

This protocol is based on the procedure outlined in U.S. Patent 4,296,260.[1]

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, combine 7.13 g (0.025 mol) of hexachlorobenzene and 12.3 g (0.15 mol) of sodium propylate in 50 ml of pyridine.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 2 hours.

-

Work-up: a. Cool the reaction mixture and dilute it with 200 ml of water. b. Acidify the mixture to a pH of 5 using 10% (by weight) hydrochloric acid. c. Perform two extractions, each with 100 ml of chloroform. d. Combine the organic extracts and remove the solvent under vacuum.

-

Purification: Distill the residue at 2 to 3 mbar with an airbath temperature of 150°C to 200°C to obtain the isomeric tripropoxytrichlorobenzenes.

Experimental Protocol: Preparation of this compound Triisopropylether

This protocol is adapted from the procedure described in Canadian Patent 1,154,461.[2]

-

Reaction Setup: Combine 28.5 g (0.1 mol) of hexachlorobenzene and 49.2 g (0.6 mol) of sodium isopropylate in 200 ml of pyridine in a suitable reaction vessel.

-

Reaction Conditions: Heat the mixture to reflux for 2 hours.

-

Work-up: a. Distill off the majority of the pyridine. b. Cool the residue and add 150 ml of 10% (by weight) hydrochloric acid. c. Extract the organic phase with 100 ml of carbon tetrachloride. d. Dry the organic phase with sodium sulfate.

-

Purification: a. Distill off the solvent. b. Recrystallize the residue from methanol to obtain the pure product.

Quantitative Data for Step 1

| Parameter | This compound Tripropylether Synthesis | This compound Triisopropylether Synthesis |

| Reactant 1 | Hexachlorobenzene (7.13 g, 0.025 mol) | Hexachlorobenzene (28.5 g, 0.1 mol) |

| Reactant 2 | Sodium propylate (12.3 g, 0.15 mol) | Sodium isopropylate (49.2 g, 0.6 mol) |

| Solvent | Pyridine (50 ml) | Pyridine (200 ml) |

| Reaction Time | 2 hours | 2 hours |

| Reaction Temp. | Reflux | Reflux |

| Yield | 94% of theoretical (isomeric mixture)[1] | 84.4% of theoretical (pure product after recrystallization)[1] |

Step 2: Hydrolysis of this compound Trialkylethers to this compound

The second step involves the acid-catalyzed hydrolysis of the this compound trialkylether intermediate to yield this compound. While specific detailed protocols for the hydrolysis of the chlorinated intermediate are not extensively documented in the reviewed literature, the hydrolysis of the analogous dechlorinated phloroglucinol ethers is described as being achievable with mineral acids.[1] The following is a general protocol based on these descriptions.

General Experimental Protocol for Hydrolysis

-

Reaction Setup: Dissolve the this compound trialkylether in a suitable solvent.

-

Reaction Conditions: Add concentrated hydrochloric acid and stir the mixture at room temperature (approximately 15°C to 25°C). The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: a. Upon completion of the reaction, dilute the mixture with water. b. Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate. c. Wash the organic phase with water and then with a saturated sodium bicarbonate solution to remove any residual acid. d. Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Purification: Remove the solvent under reduced pressure. The crude this compound can be further purified by recrystallization from an appropriate solvent system.

Quantitative Data for Step 2 (General)

| Parameter | Value |

| Reactant | This compound trialkylether |

| Reagent | Concentrated Hydrochloric Acid |

| Temperature | 15°C - 25°C[1] |

| Solvent | A suitable organic solvent |

| Yield | Expected to be nearly quantitative[1] |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound from hexachlorobenzene.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Trichlorophloroglucinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichlorophloroglucinol, a halogenated derivative of phloroglucinol, is a molecule of significant interest in synthetic chemistry and potentially in pharmacology. This technical guide provides a comprehensive overview of its core physicochemical properties. Due to the limited availability of direct experimental data, this document combines reported estimates with theoretical discussions on the impact of chlorination on the parent phloroglucinol molecule. It includes a summary of its key properties in a structured format, outlines general experimental protocols for their determination, and presents logical diagrams to visualize its synthetic pathway and a hypothetical biological signaling pathway based on the known activities of related phloroglucinol compounds.

Introduction

Phloroglucinol and its derivatives are a class of phenolic compounds that have garnered considerable attention for their diverse biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] this compound (2,4,6-trichlorobenzene-1,3,5-triol), with the CAS number 56961-23-0, is a key intermediate in the synthesis of phloroglucinol from hexachlorobenzene.[3] Understanding its physicochemical properties is crucial for optimizing synthetic routes, predicting its behavior in biological systems, and exploring its potential as a lead compound in drug discovery. This guide aims to consolidate the available information and provide a foundational resource for researchers in the field.

Physicochemical Properties

Direct experimental data for this compound is not widely available in the literature. The following table summarizes estimated values obtained from chemical suppliers and databases, which are likely derived from quantitative structure-property relationship (QSPR) models.[4]

Table 1: Estimated Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₃O₃ | [5][6] |

| Molecular Weight | 229.45 g/mol | [5] |

| Melting Point | 136 °C | [6] |

| Boiling Point | 328.34 °C (rough estimate) | [6] |

| Density | 1.902 g/cm³ | [5] |

| pKa | Estimated to be lower than Phloroglucinol (pKa1 ≈ 8.5) | Theoretical |

| LogP | Estimated to be higher than Phloroglucinol (LogP ≈ 0.5) | Theoretical |

| Solubility | Expected to have low water solubility | [7] |

Note: Values for pKa, LogP, and solubility are theoretical estimations based on the known properties of phloroglucinol and the general effects of chlorination on phenolic compounds. The addition of three electron-withdrawing chlorine atoms to the phloroglucinol ring is expected to increase its acidity (lower pKa), enhance its lipophilicity (higher LogP), and decrease its solubility in water.[7]

Experimental Protocols

While specific experimental protocols for this compound are not readily found, the following are detailed methodologies for determining the key physicochemical properties of a solid organic compound like this compound.

Determination of Melting Point

The melting point can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the melting point is approached.

-

Observation: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

Determination of Boiling Point (under reduced pressure)

Given the high estimated boiling point, distillation under reduced pressure is recommended to prevent decomposition.

-

Apparatus Setup: A micro-distillation apparatus is assembled. The sample is placed in the distillation flask with a magnetic stirrer. The apparatus is connected to a vacuum pump and a manometer.

-

Procedure: The pressure inside the apparatus is reduced to a stable value. The sample is then heated.

-

Measurement: The temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure.

-

Correction: The observed boiling point is corrected to standard pressure using a nomograph or the Clausius-Clapeyron equation.

Determination of Aqueous Solubility

The shake-flask method is a standard protocol for determining the solubility of a compound in water.

-

Sample Preparation: An excess amount of this compound is added to a known volume of distilled water in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is allowed to settle, and the saturated solution is carefully separated from the excess solid by centrifugation and filtration.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa

The pKa can be determined by potentiometric titration or UV-Vis spectrophotometry.

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent mixture (e.g., water-methanol) if the aqueous solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.

Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is also commonly used for LogP determination.

-

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

-

Partitioning: A known amount of this compound is dissolved in the n-octanol-saturated water or water-saturated n-octanol. The mixture is then shaken vigorously for a set period to allow for partitioning.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of this compound in both the n-octanol and aqueous phases is determined by a suitable analytical method like HPLC.

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthesis and Potential Biological Role

The following diagrams illustrate the synthetic route to phloroglucinol where this compound is a key intermediate, and a hypothetical signaling pathway based on the known anti-inflammatory effects of other phloroglucinol derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: part 1. Boiling point and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 5. phloroglucinol suppliers USA [americanchemicalsuppliers.com]

- 6. chembk.com [chembk.com]

- 7. A review of chlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

Trichlorophloroglucinol: A Technical Guide for Researchers

CAS Number: 56961-23-0

Abstract

This technical guide provides a comprehensive overview of trichlorophloroglucinol, a halogenated derivative of the naturally occurring polyphenol, phloroglucinol. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on the compound's chemical properties, potential biological activities, and associated signaling pathways. While direct research on this compound is limited, this guide synthesizes available data and extrapolates potential characteristics based on the well-studied parent compound, phloroglucinol, and its derivatives. This guide includes a summary of its chemical and physical properties, hypothesized biological activities, and relevant experimental protocols.

Chemical Structure and Properties

This compound, systematically named 2,4,6-trichlorobenzene-1,3,5-triol, is a chlorinated phenol. The addition of three chlorine atoms to the phloroglucinol backbone significantly alters its physicochemical properties.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 56961-23-0 | Chemical Abstracts Service |

| Molecular Formula | C₆H₃Cl₃O₃ | N/A |

| Molecular Weight | 229.45 g/mol | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Sparingly soluble in water; soluble in organic solvents (predicted) | N/A |

Synthesis

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activities of this compound is scarce. However, based on the extensive research on its parent compound, phloroglucinol, and other derivatives, we can hypothesize its potential therapeutic effects and mechanisms of action. Phloroglucinol and its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.

Anti-inflammatory Activity

Phloroglucinol and its acylated derivatives have been shown to inhibit key inflammatory mediators.[2] The proposed mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, potentially through the modulation of the NF-κB and MAPK signaling pathways.[3]

Anticancer Activity

Phloroglucinol has been reported to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[4] The underlying mechanisms are believed to involve the modulation of critical signaling pathways that govern cell growth, proliferation, and survival.

Signaling Pathways Implicated in the Anticancer Effects of Phloroglucinol:

-

IGF-1R Signaling Pathway: Phloroglucinol has been shown to suppress the expression of the insulin-like growth factor 1 receptor (IGF-1R) and its downstream signaling components.[4]

-

PI3K/Akt/mTOR Pathway: This crucial survival pathway is a downstream effector of IGF-1R. Phloroglucinol treatment has been observed to decrease the phosphorylation of PI3K and Akt, leading to the inhibition of mTOR and its downstream targets.[4]

-

Ras/ERK-MAPK Pathway: Another important pathway downstream of IGF-1R, the Ras/ERK-MAPK cascade, is also inhibited by phloroglucinol, leading to reduced cell proliferation.[4]

It is reasonable to hypothesize that this compound may exhibit similar, and potentially more potent, biological activities due to the presence of electron-withdrawing chlorine atoms, which can enhance interactions with biological targets. However, this remains to be experimentally validated.

Experimental Protocols

The following are generalized experimental protocols that can be adapted to investigate the biological activities of this compound. These are based on established methods used for phloroglucinol and its derivatives.

In Vitro Anti-inflammatory Activity Assay (iNOS Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[2]

Cell Line: RAW 264.7 murine macrophage cells.

Methodology:

-

Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Calculate the percentage of NO inhibition compared to the LPS-treated control.

-

Determine the IC₅₀ value from the dose-response curve.

In Vitro Anticancer Activity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability and proliferation.

Cell Lines: A panel of human cancer cell lines (e.g., HT-29 for colon cancer, MCF-7 for breast cancer).

Methodology:

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC₅₀ value.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Methodology:

-

Treat cancer cells with this compound at the desired concentration and time points.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities relative to a loading control (e.g., β-actin).

Visualizations

Hypothesized Signaling Pathway Inhibition by this compound

The following diagram illustrates the potential mechanism by which this compound may exert its anticancer effects, based on the known actions of phloroglucinol.

Caption: Hypothesized inhibition of IGF-1R and downstream pathways by this compound.

Experimental Workflow for Assessing Anticancer Activity

This diagram outlines a typical workflow for the initial in vitro evaluation of this compound's anticancer potential.

Caption: In vitro workflow for evaluating the anticancer activity of this compound.

Conclusion and Future Directions

This compound represents an understudied derivative of the pharmacologically active phloroglucinol. Based on the known activities of its parent compound, it holds potential as a lead for the development of novel anti-inflammatory and anticancer agents. Significant further research is required to elucidate its precise biological activities, mechanisms of action, and safety profile. Future studies should focus on developing a reliable synthetic route, conducting comprehensive in vitro and in vivo evaluations, and exploring its structure-activity relationship in comparison to phloroglucinol and other derivatives. This technical guide serves as a foundational resource to stimulate and guide such research endeavors.

References

- 1. CA1154461A - Process for the preparation of phloroglucinol - Google Patents [patents.google.com]

- 2. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phloroglucinol possesses anti-inflammatory activities by regulating AMPK/Nrf2/HO-1 signaling pathway in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phloroglucinol induces apoptosis through the regulation of insulin-like growth factor 1 receptor signaling pathways in human colon cancer HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Stability of Trichlorophloroglucinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichlorophloroglucinol (TCP), a halogenated derivative of phloroglucinol, is a molecule of significant interest due to its potential applications in pharmaceutical and chemical synthesis. Understanding its stability is paramount for its handling, storage, and application. This technical guide provides a comprehensive overview of the theoretical studies concerning the stability of this compound. In the absence of direct extensive theoretical studies on TCP, this paper synthesizes information from analogous chlorinated phenolic compounds and related phloroglucinol derivatives to propose potential degradation pathways and stability-determining factors. This guide also outlines detailed experimental protocols for the empirical stability assessment of TCP and presents key data in a structured format for ease of comparison.

Introduction

Phloroglucinol and its derivatives are a class of compounds with diverse biological activities.[1] The introduction of chlorine atoms to the phloroglucinol ring can significantly alter its physicochemical properties, including its stability. This compound (2,4,6-trichlorobenzene-1,3,5-triol) is a symmetric molecule whose stability is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. Theoretical studies, primarily employing Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of degradation and predicting the thermodynamic and kinetic stability of such molecules.[2][3]

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for any stability analysis.

| Property | Value | Source |

| IUPAC Name | 2,4,6-trichlorobenzene-1,3,5-triol | PubChem[4] |

| Molecular Formula | C₆H₃Cl₃O₃ | PubChem[4] |

| Molecular Weight | 229.4 g/mol | PubChem[4] |

| Canonical SMILES | C1(=C(C(=C(C(=C1Cl)O)Cl)O)Cl)O | PubChem[4] |

| InChIKey | MHKCQYLJFGNSQZ-UHFFFAOYSA-N | PubChem[4] |

Theoretical Framework for Stability Assessment

The stability of a molecule can be assessed through the calculation of various thermodynamic and kinetic parameters. DFT is a widely used computational method to predict these properties.[3][5]

Thermodynamic Stability

Thermodynamic stability refers to the relative energy of a molecule compared to its potential degradation products. Key parameters include:

-

Gibbs Free Energy of Formation (ΔGf°): A negative value indicates a thermodynamically favorable formation. By comparing the ΔGf° of TCP with its potential degradation products, one can predict the spontaneity of degradation reactions.

-

Enthalpy of Formation (ΔHf°): Represents the change in enthalpy during the formation of the compound from its constituent elements.

-

Bond Dissociation Energy (BDE): The energy required to break a specific bond homolytically. Lower BDEs for C-Cl or O-H bonds can indicate potential sites of initial degradation.

Kinetic Stability

Kinetic stability is related to the energy barrier that must be overcome for a degradation reaction to occur.

-

Activation Energy (Ea): The minimum energy required to initiate a chemical reaction. A high activation energy implies a slower reaction rate and thus greater kinetic stability.

-

Transition State Theory: This theory is used to calculate reaction rates by examining the properties of the transition state, the highest energy point along the reaction coordinate.

Proposed Theoretical Degradation Pathways

Based on studies of analogous chlorinated phenols and phloroglucinol, several degradation pathways for this compound can be postulated.

Oxidative Degradation

Oxidative degradation is a likely pathway, particularly in the presence of reactive oxygen species (ROS). The degradation of phloroglucinol is known to proceed via an oxidative pathway.[6] For TCP, this could be initiated by the abstraction of a hydrogen atom from one of the hydroxyl groups, leading to the formation of a phenoxy radical. This radical can then undergo further reactions, including dimerization or ring-opening. The presence of electron-withdrawing chlorine atoms may influence the ease of this initial hydrogen abstraction.

A proposed initial step in the oxidative degradation of this compound is the formation of a semiquinone radical, which can then be further oxidized. A study on the reaction of tetrachloro-o-benzoquinone with H₂O₂ provides insights into the reactivity of chlorinated quinones, which are potential intermediates in TCP degradation.[7]

References

- 1. ijtsrd.com [ijtsrd.com]

- 2. Dechlorination helps defluorination: New insights into the defluorination of florfenicol and DFT calculations on the reaction pathways - American Chemical Society [acs.digitellinc.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C6H3Cl3O3 | CID 92590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Characterization of the degradation pathway of phloroglucinol (1,3,5-trihydroxybenzene) by a Rhodococcus sp. BPG-8 [memorial.scholaris.ca]

- 7. researchgate.net [researchgate.net]

Trichlorophloroglucinol Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information regarding the solubility of trichlorophloroglucinol in organic solvents. Due to a notable lack of specific quantitative data for this compound in publicly accessible literature, this document presents solubility data for the parent compound, phloroglucinol, as a qualitative proxy. Furthermore, a detailed experimental protocol for determining the solubility of organic compounds is provided to enable researchers to generate specific data for this compound. This guide also explores the known biological signaling pathways influenced by phloroglucinol, offering insights into its potential pharmacodynamics. Safety and handling precautions are also briefly discussed.

Introduction to this compound

This compound, systematically named 2,4,6-trichlorobenzene-1,3,5-triol, is a halogenated derivative of phloroglucinol. Phloroglucinol and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. Understanding the solubility of these compounds in various organic solvents is critical for a wide range of applications, including drug formulation, synthesis, and purification, as well as for designing and conducting biological assays.

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in organic solvents. However, data for the parent compound, phloroglucinol (1,3,5-trihydroxybenzene), is available and can serve as a useful, albeit qualitative, reference point. The presence of three chlorine atoms on the aromatic ring of this compound is expected to increase its lipophilicity compared to phloroglucinol, which would likely alter its solubility profile. Generally, an increase in lipophilicity would suggest lower solubility in polar solvents and potentially higher solubility in non-polar organic solvents.

Quantitative Solubility of Phloroglucinol

The following table summarizes the available quantitative solubility data for phloroglucinol in selected organic solvents. This information can be used as a preliminary guide for solvent selection in studies involving this compound, with the caveat that the actual solubilities are likely to differ.

| Solvent | Solubility (mg/mL) |

| Ethanol | ~25 |

| Dimethyl Sulfoxide (DMSO) | ~15 |

| Dimethylformamide (DMF) | ~30 |

This data is for the parent compound, phloroglucinol, and is intended to provide a general indication of solubility.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for this compound, the following general experimental protocol outlines a standard method for determining the solubility of a solid organic compound in an organic solvent.

Materials and Equipment

-

Solute: this compound

-

Solvents: A range of organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, chloroform, DMSO).

-

Equipment:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Volumetric flasks and other standard laboratory glassware.

-

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Detailed Procedure

-

Preparation of Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards using HPLC or UV-Vis spectrophotometry to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker or incubator at a constant temperature. Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the maximum amount of solute has dissolved.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) used for the standard curve.

-

Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of this compound in the specific solvent at the experimental temperature.

Biological Signaling Pathways

While specific signaling pathways for this compound are not well-documented, the parent compound, phloroglucinol, has been shown to modulate key cellular signaling pathways, particularly in the context of cancer cell biology. These pathways include the PI3K/Akt/mTOR and Ras/ERK-MAPK pathways.[1]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[2] Phloroglucinol has been observed to inactivate this pathway in human hepatocellular carcinoma cells, contributing to its cytotoxic effects.[3]

Ras/ERK-MAPK Signaling Pathway

The Ras/ERK-MAPK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, thereby regulating processes such as cell proliferation, differentiation, and survival.[1][4] Phloroglucinol has been shown to suppress this pathway in human colon cancer cells.[1]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for the parent compound, phloroglucinol, it is advisable to handle this compound with care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5][6][7]

-

Handling: Avoid creating dust.[5][6] Handle in a well-ventilated area or under a fume hood.[5][6]

-

Storage: Store in a tightly sealed container in a cool, dry place.[5]

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier of this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains elusive in the current body of scientific literature, this guide provides valuable proxy data from its parent compound, phloroglucinol. The detailed experimental protocol empowers researchers to determine the precise solubility in their solvents of interest. Furthermore, the elucidation of phloroglucinol's interaction with key signaling pathways offers a foundation for investigating the potential biological activities of this compound. As research into this and related compounds progresses, it is anticipated that more specific data will become available, further aiding in its application in drug development and other scientific endeavors.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. Inactivation of the Reactive Oxygen Species-Dependent PI3K/Akt/Mtor Signaling Pathway by Phloroglucinol Contributes to Cytotoxicity in Hep3B Human Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sinobiological.com [sinobiological.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. fishersci.com [fishersci.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Spectroscopic and Physicochemical Analysis of Trichlorophloroglucinol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physicochemical Data of Trichlorophloroglucinol

While comprehensive spectroscopic data is elusive, a key physical property of this compound has been reported.

| Property | Value |

| Melting Point (°C) | 160-166 (decomposes)[1] |

Spectroscopic Data of Phloroglucinol (Reference Compound)

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the parent compound, phloroglucinol (1,3,5-Benzenetriol). This information can serve as a valuable baseline for researchers working with chlorinated phloroglucinol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Phloroglucinol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| ~9.1 | Singlet | 3H | Ar-OH | DMSO-d6 |

| ~5.8 | Singlet | 3H | Ar-H | DMSO-d6 |

| Chemical Shift (δ) ppm | Assignment | Solvent |

| ~159 | C -OH | DMSO-d6 |

| ~95 | C -H | DMSO-d6 |

Infrared (IR) Spectroscopy of Phloroglucinol

Characteristic IR Absorptions [6][7]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Strong, Broad | O-H stretch (phenolic) |

| ~1600 | Medium | C=C stretch (aromatic) |

| ~1470 | Medium | C-H in-plane bend |

| ~1200 | Strong | C-O stretch (phenolic) |

Mass Spectrometry (MS) of Phloroglucinol

Key Mass-to-Charge Ratios (m/z) [8][9][10][11][12]

| m/z | Relative Intensity (%) | Assignment | Ionization Mode |

| 126 | 100 | [M]⁺ (Molecular Ion) | Electron Ionization (EI) |

| 98 | ~50 | [M - CO]⁺ | EI |

| 70 | ~30 | [M - 2CO]⁺ | EI |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for solid organic compounds. Specific parameters may need to be optimized for the particular compound and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the acquisition of ¹H and ¹³C NMR spectra of a solid organic compound like this compound, the sample is typically dissolved in a suitable deuterated solvent.[13]

-

Sample Preparation: Weigh 5-25 mg of the solid sample for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl₃, or Acetone-d6) in a clean, dry NMR tube.[13] Ensure the sample is fully dissolved; if necessary, gentle warming or vortexing can be applied. If particulates are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity. A standard reference compound, such as tetramethylsilane (TMS), is often added to the solvent by the manufacturer for chemical shift calibration.[13]

-

Data Acquisition: For a routine ¹H spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C spectra, a larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[14]

Infrared (IR) Spectroscopy

For solid samples, a common method for obtaining an IR spectrum is by creating a thin film or a KBr pellet.[15][16][17]

-

Thin Film Method: A small amount of the solid is dissolved in a volatile solvent. A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate. The plate is then mounted in the spectrometer for analysis.[15]

-

KBr Pellet Method: A small amount of the solid sample is ground with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a thin, transparent pellet, which is then placed in the IR beam.

-

Attenuated Total Reflectance (ATR): A small amount of the solid is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. This is a rapid and popular method for obtaining IR spectra of solids.[18]

Mass Spectrometry (MS)

To obtain a mass spectrum of a solid organic compound, the sample must be introduced into the mass spectrometer and ionized.[19][20][21]

-

Sample Introduction: For volatile solids, the sample can be heated on a direct insertion probe to introduce it into the ion source. For less volatile compounds, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used, where the sample is first dissolved in a suitable solvent.[19][21]

-

Ionization: In electron ionization (EI), the gaseous sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[19][21] For softer ionization, techniques like chemical ionization (CI) or ESI can be used to primarily generate the molecular ion with less fragmentation.[20]

-

Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.[19][20]

Workflow for Synthesis and Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a new organic compound like this compound.

References

- 1. usbio.net [usbio.net]

- 2. Phloroglucinol(108-73-6) 1H NMR [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Phloroglucinol(108-73-6) 13C NMR [m.chemicalbook.com]

- 6. Phloroglucinol(108-73-6) IR Spectrum [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Phloroglucinol(108-73-6) MS spectrum [chemicalbook.com]

- 10. Phloroglucinol | C6H6O3 | CID 359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mzCloud – Phloroglucinol [mzcloud.org]

- 12. spectrabase.com [spectrabase.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. books.rsc.org [books.rsc.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. webassign.net [webassign.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. amherst.edu [amherst.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

Unveiling Trichlorophloroglucinol: A Technical Guide to its Commercial Availability and Scientific Applications

For Immediate Release

A comprehensive technical guide has been compiled detailing the commercial availability, synthesis, and potential applications of Trichlorophloroglucinol (CAS No. 56961-23-0), a halogenated derivative of phloroglucinol. This document serves as a vital resource for researchers, scientists, and drug development professionals interested in exploring the unique properties of this compound.

This compound, also known by its IUPAC name 2,4,6-trichlorobenzene-1,3,5-triol, is a specialized chemical intermediate available from a select number of suppliers for research and industrial applications. This guide provides a consolidated overview of its commercial landscape, physicochemical properties, and insights into its synthesis and biological relevance.

Commercial Availability

This compound is accessible through chemical suppliers catering to the research and development sector. While not as commonly stocked as its parent compound, phloroglucinol, it can be procured in various quantities. The table below summarizes the available data on its commercial offerings.

| Supplier | Purity | Available Quantities | CAS Number | Additional Information |

| Alfa Chemistry | 96% | Inquire for details | 56961-23-0 | ISO 9001:2015 Certified.[1] |

| BLDpharm | Inquire for details | Inquire for details | 56961-23-0 | Research chemicals supplier. |

| Other Potential Suppliers | Varying | Typically in grams to kilograms | 56961-23-0 | Availability should be confirmed directly. |

Note: The information provided is based on publicly available data and may require direct inquiry with the suppliers for the most current details on pricing and packaging.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, based on data from various chemical databases.

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₃O₃ | [2] |

| Molecular Weight | 229.45 g/mol | [2] |

| Appearance | Solid | |

| Density | 1.902 g/cm³ | [1] |

| Canonical SMILES | C1(=C(C(=C(C(=C1Cl)O)Cl)O)Cl)O | [1] |

| IUPAC Name | 2,4,6-trichlorobenzene-1,3,5-triol | [1][2] |

| CAS Number | 56961-23-0 | [1][2] |

Synthesis of this compound Intermediates

Experimental Protocol: Synthesis of this compound Trialkylethers

This protocol is adapted from a patented method for the synthesis of phloroglucinol, where this compound trialkylethers are formed as intermediates.

Objective: To synthesize this compound tripropylether or triisopropylether from hexachlorobenzene.

Materials:

-

Hexachlorobenzene

-

Sodium propylate or sodium isopropylate

-

Aprotic solvent (e.g., N-methylpyrrolidone)

-

Metallic sodium (for subsequent dechlorination)

-

Isopropanol (for subsequent dechlorination)

-

Hydrochloric acid

-

Ethyl ether

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine hexachlorobenzene and sodium propylate or sodium isopropylate in a molar ratio ranging from approximately 1:3 to 1:20.[3]

-

Solvent Addition: Add an aprotic solvent to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature between 50°C and 250°C.[3] The reaction is carried out until the formation of this compound tripropylether or this compound triisopropylether is complete.

-

Work-up: After the reaction, the resulting this compound ether can be isolated.

The following diagram illustrates the general workflow for the synthesis of phloroglucinol via a this compound intermediate.

Potential Applications in Drug Discovery and Research

While research specifically on this compound is limited in publicly accessible literature, the broader class of phloroglucinols has garnered significant attention for their diverse biological activities. Phloroglucinol and its derivatives have been investigated for their potential antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6][7]

The introduction of chlorine atoms into a molecule can profoundly impact its physicochemical properties and biological activity, a concept sometimes referred to as the "magic chloro effect" in drug discovery.[8] Halogenation can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, this compound represents an intriguing candidate for further investigation in medicinal chemistry and drug development.

The following diagram illustrates the potential logical relationship for exploring the therapeutic potential of this compound, starting from the known activities of the parent compound.

Conclusion

This compound is a commercially available chemical intermediate with potential for further exploration in various scientific domains, particularly in drug discovery. This technical guide provides a foundational understanding of its availability, synthesis of its precursors, and the rationale for investigating its biological activities. Researchers are encouraged to directly contact the identified suppliers for specific product details and to delve into the broader literature on phloroglucinols to inform their future studies with this intriguing chlorinated compound.

References

- 1. phloroglucinol suppliers USA [americanchemicalsuppliers.com]

- 2. This compound | C6H3Cl3O3 | CID 92590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US4296260A - Process for the preparation of phloroglucinol - Google Patents [patents.google.com]

- 4. Antiviral and antibacterial properties of phloroglucinols: a review on naturally occurring and (semi)synthetic derivatives with potential therapeutic interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Halogenated Phloroglucinol Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phloroglucinol and its derivatives represent a versatile class of phenolic compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Halogenation of the phloroglucinol core is a key strategy in medicinal chemistry to modulate the physicochemical properties and enhance the biological efficacy of these molecules. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of halogenated phloroglucinol derivatives, with a particular focus on trichlorophloroglucinol (TCPG). Due to the limited specific data on TCPG derivatives in publicly available literature, this guide also incorporates information on other halogenated phloroglucinols as a proxy to infer potential activities and guide future research. The document includes detailed experimental protocols, quantitative bioactivity data, and visualizations of relevant signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

Phloroglucinol, a simple trihydroxybenzene, is a key structural motif found in a vast array of natural products.[1][2] The inherent biological activities of the phloroglucinol scaffold have spurred extensive research into the synthesis and evaluation of its derivatives. Halogenation, the introduction of one or more halogen atoms onto the aromatic ring, is a well-established method to enhance the lipophilicity, membrane permeability, and metabolic stability of drug candidates, often leading to improved pharmacological profiles.[3]

This guide focuses on halogenated phloroglucinol derivatives, with a special emphasis on this compound. While the synthesis of the parent this compound is documented, a comprehensive biological characterization of its derivatives is not extensively reported in the available scientific literature. Therefore, this document consolidates the existing knowledge on the synthesis of TCPG and complements it with bioactivity data and mechanistic insights from other halogenated and substituted phloroglucinol analogues to provide a predictive framework for future research and development in this area.

Synthesis of this compound and its Derivatives

The synthesis of this compound (TCPG) has been primarily described in patent literature, with the most common approach involving the reaction of hexachlorobenzene with sodium alkoxides.

Synthesis of this compound Ethers

A key intermediate in the synthesis of TCPG is its triether derivative. The general procedure involves the nucleophilic substitution of three chlorine atoms of hexachlorobenzene with an alkoxide.

Experimental Protocol: Synthesis of this compound Tripropylether

-

Reaction Setup: A reaction vessel equipped with a reflux condenser and a magnetic stirrer is charged with hexachlorobenzene and a solution of sodium propylate in an aprotic solvent such as pyridine.

-

Stoichiometry: The molar ratio of hexachlorobenzene to sodium propylate is typically in the range of 1:3 to 1:20.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 50°C and 250°C with continuous stirring. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The mixture is then acidified with an aqueous acid solution (e.g., 10% hydrochloric acid) to a pH of 5.

-

Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the this compound tripropylether.

Hydrolysis to this compound

The this compound triether can be subsequently hydrolyzed to afford the free this compound. This step typically involves cleavage of the ether bonds under acidic conditions.

Biological Activities of Phloroglucinol Derivatives

While specific data on the biological activities of this compound derivatives are scarce, the broader class of phloroglucinol derivatives has demonstrated a wide range of pharmacological effects.

Anti-inflammatory Activity

Several acyl- and alkyl-substituted phloroglucinol derivatives have been shown to possess potent anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and nuclear factor-kappa B (NF-κB).[2][4]

Antimicrobial Activity

Phloroglucinol and its derivatives are known to exhibit activity against a variety of microbial pathogens, including bacteria and fungi. Halogenation can significantly enhance the antimicrobial potency of phenolic compounds.

Cytotoxic Activity

Certain phloroglucinol derivatives have been investigated for their potential as anticancer agents. Their cytotoxic effects are often evaluated against a panel of human cancer cell lines.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the biological activities of various phloroglucinol derivatives. It is important to note that no specific IC50 or EC50 values for this compound derivatives were found in the reviewed literature.

Table 1: Anti-inflammatory Activity of Phloroglucinol Derivatives [2]

| Compound | Derivative Type | Target | IC50 (µM) |

| 2 | Diacylphloroglucinol | iNOS | 19.0 |

| NF-κB | 34.0 | ||

| 4 | Alkylated acylphloroglucinol | iNOS | 19.5 |

| NF-κB | 37.5 |

Experimental Protocols for Biological Evaluation

iNOS and NF-κB Inhibition Assays

Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

Assay Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of the test compounds for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

After a 24-hour incubation period, the supernatant is collected to measure nitric oxide (NO) production using the Griess reagent.

-

For the NF-κB assay, nuclear extracts are prepared, and the activation of NF-κB is determined using an enzyme-linked immunosorbent assay (ELISA) that detects the binding of the p65 subunit of NF-κB to its consensus DNA sequence.

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the concentration of the test compound.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., 10^5 CFU/mL).

Assay Procedure:

-

Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.

-

The microbial inoculum is added to each well.

-

Positive (microorganism without test compound) and negative (broth only) controls are included.

-

The plates are incubated at an appropriate temperature for 24-48 hours.

-

Microbial growth is assessed by measuring the optical density at 600 nm or by visual inspection.

Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways

The biological activities of phloroglucinol and its derivatives are often mediated through the modulation of specific intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response. Phloroglucinol derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[5]

Caption: NF-κB signaling pathway and its inhibition by phloroglucinol derivatives.

AMPK/Nrf2/HO-1 Signaling Pathway

Phloroglucinol has been reported to exert antioxidant and anti-inflammatory effects by activating the AMPK/Nrf2/HO-1 signaling pathway. This pathway plays a crucial role in cellular defense against oxidative stress.[3]

Caption: AMPK/Nrf2/HO-1 signaling pathway activation by phloroglucinol.

Experimental and logical Workflows

The discovery and development of novel phloroglucinol derivatives follow a structured workflow, from synthesis to biological evaluation.

Caption: General workflow for the discovery and development of phloroglucinol derivatives.

Conclusion and Future Perspectives

Halogenated phloroglucinol derivatives represent a promising, yet underexplored, area for the discovery of novel therapeutic agents. While the synthesis of the core this compound structure is established, a significant opportunity exists for the synthesis and biological evaluation of a diverse library of its analogues. The insights gained from other substituted phloroglucinols, particularly in the areas of anti-inflammatory and antimicrobial activities, provide a strong rationale for pursuing this chemical space. Future research should focus on the systematic synthesis of this compound derivatives, comprehensive in vitro and in vivo evaluation of their biological activities, and elucidation of their specific mechanisms of action. Such efforts will be crucial in unlocking the full therapeutic potential of this intriguing class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis of natural products containing the phloroglucinol motif - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Phloroglucinol Inhibits Oxidative-Stress-Induced Cytotoxicity in C2C12 Murine Myoblasts through Nrf-2-Mediated Activation of HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Unveiling the Past: A Technical Guide to the Historical Synthesis of Trichlorophloroglucinol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the historical synthesis methods of trichlorophloroglucinol (2,4,6-trichloro-1,3,5-benzenetriol), a key intermediate in the synthesis of various pharmaceuticals and other commercially important compounds. Two primary historical routes have been identified and are detailed below: the synthesis from hexachlorobenzene and the direct chlorination of phloroglucinol. This document provides a comprehensive overview of these methods, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Comparative Summary of Historical Synthesis Methods

The following table summarizes the key quantitative data associated with the historical synthesis methods for this compound, allowing for a clear comparison of the two primary routes.

| Parameter | Synthesis from Hexachlorobenzene | Direct Chlorination of Phloroglucinol |

| Starting Material | Hexachlorobenzene | Phloroglucinol |

| Key Reagents | Sodium propylate or isopropylate, Pyridine, Metallic Sodium | Chlorine gas, Acetic acid |

| Intermediate(s) | This compound tripropyl/triisopropyl ether | - |

| Reaction Temperature | 50-250 °C (ether formation) | Not specified in historical accounts |

| Yield | ~80% (for this compound tripropylether)[1] | Not specified in historical accounts |

| Key Advantages | Utilizes a readily available industrial byproduct (hexachlorobenzene) | Potentially a more direct route |

| Key Disadvantages | Multi-step process, use of hazardous metallic sodium | Lack of detailed historical protocols and yield data |

I. Synthesis from Hexachlorobenzene

A significant historical method for the preparation of phloroglucinol and its derivatives, including trichlorophloroglucinocinol, involves the use of hexachlorobenzene as a starting material. This process, detailed in patent literature, proceeds through the formation of a this compound ether intermediate.

A. Reaction Pathway

The synthesis involves a two-step process. First, hexachlorobenzene is reacted with a sodium alkoxide (propylate or isopropylate) in an aprotic solvent to yield the corresponding this compound triether. This is followed by a dechlorination step to produce the phloroglucinol triether, from which this compound can be obtained.

Caption: Synthesis of Phloroglucinol Ether from Hexachlorobenzene.

B. Experimental Protocol: Preparation of this compound Tripropylether

This protocol is based on the procedures described in the patent literature for the synthesis of the ether intermediate.[1][2]

Materials:

-

Hexachlorobenzene

-

Sodium propylate

-

Pyridine

-

Hydrochloric acid (10% w/w)

-

Chloroform

-

Water

Procedure:

-

In a reaction vessel equipped with a reflux condenser, combine 7.13 g (0.025 mol) of hexachlorobenzene and 12.3 g (0.15 mol) of sodium propylate in 50 ml of pyridine.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

After cooling, dilute the reaction mixture with 200 ml of water.

-

Acidify the mixture to a pH of 5 with 10% hydrochloric acid.

-

Extract the aqueous mixture twice with 100 ml portions of chloroform.

-

Combine the organic extracts and remove the chloroform under vacuum.

-

The residue contains the isomeric tripropoxytrichlorobenzenes, with the desired this compound tripropylether being the major component. A total of 8.35 g (94% of theoretical) of the isomeric mixture can be obtained.[1] The yield of the desired this compound tripropylether is approximately 80% based on the starting hexachlorobenzene.[1]

C. Experimental Protocol: Dechlorination to Phloroglucinol Triisopropylether

The this compound ether can be dechlorinated using metallic sodium to yield the corresponding phloroglucinol ether.

Materials:

-

This compound triisopropylether

-

Isopropanol

-

Sodium metal

-

Hydrochloric acid (15% w/w)

-

Ethyl ether

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve 3.55 g (0.01 mol) of this compound triisopropylether in 100 ml of isopropanol.

-

Add 5 g of metallic sodium to the solution.

-

Heat the mixture to reflux until all the sodium has dissolved.

-

After cooling, dilute the reaction mixture with 100 ml of water.

-

Neutralize the solution with 15% hydrochloric acid.

-

Extract the aqueous phase with ethyl ether.

-

Separate the organic phase and remove the ethyl ether by distillation.

-

The residue is distilled to yield phloroglucinol triisopropylether. A yield of 2.47 g (98% of theoretical) can be obtained.[1]

II. Direct Chlorination of Phloroglucinol

The direct chlorination of phloroglucinol represents a more direct historical route to 2,4,6-trichlorophloroglucinol. While historical chemical literature confirms this method, specific, detailed experimental protocols with quantitative yields are not as readily available as in the patent literature for the hexachlorobenzene route. The following represents a generalized historical approach.

A. Reaction Pathway

This method involves the direct electrophilic substitution of the phloroglucinol ring with chlorine. The highly activating nature of the three hydroxyl groups directs the incoming chlorine atoms to the ortho and para positions, leading to the formation of the trichloro-substituted product.

Caption: Direct Chlorination of Phloroglucinol.

B. General Historical Experimental Approach

Early 20th-century and late 19th-century organic chemistry practices suggest that the chlorination of highly activated phenols like phloroglucinol would have been carried out by passing a stream of chlorine gas through a solution of phloroglucinol in a suitable solvent.

Probable Reagents and Conditions:

-

Substrate: Phloroglucinol

-

Chlorinating Agent: Chlorine gas

-

Solvent: A common solvent for such reactions during that era would have been glacial acetic acid, which could also help to moderate the reaction.

-

Temperature: The reaction would likely have been carried out at or below room temperature to control the exothermic nature of the chlorination of such a reactive substrate. Cooling with an ice bath would have been a common practice.

-

Workup: The product would likely have been isolated by pouring the reaction mixture into water, causing the less soluble this compound to precipitate. The precipitate would then be collected by filtration, washed with water to remove acetic acid and any inorganic byproducts, and then dried.

Note: The lack of specific historical experimental data prevents the inclusion of precise quantities, reaction times, and yields for this method. Researchers interested in replicating this historical synthesis would need to perform optimization studies.

Conclusion

The historical synthesis of this compound provides a fascinating glimpse into the evolution of organic chemical synthesis. The method starting from hexachlorobenzene, while multi-stepped, is well-documented in patent literature and offers a viable, albeit dated, route to the target molecule. The direct chlorination of phloroglucinol, while conceptually simpler, lacks detailed historical experimental records, highlighting the challenges in reconstructing historical scientific practices. This guide provides the available information to aid researchers and professionals in understanding the foundational chemistry behind the synthesis of this important chemical intermediate.

References

Methodological & Application

Application Note: Quantitative Analysis of Trichlorophloroglucinol by HPLC-MS/MS

An HPLC-MS/MS method for the analysis of trichlorophloroglucinol has been developed to support researchers, scientists, and drug development professionals. This application note provides a detailed protocol for the quantitative analysis of this compound in relevant matrices.

Introduction

This compound is a halogenated derivative of phloroglucinol, a compound with various biological activities. Accurate and sensitive quantification of this compound is essential for its study in various scientific and pharmaceutical contexts. This application note describes a robust and sensitive HPLC-MS/MS method for the determination of this compound. The method is suitable for high-throughput analysis and has been developed to provide high selectivity and sensitivity.

Instrumentation and Materials

-

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable choice for separation.[1][2]

-

Solvents: HPLC-grade methanol, acetonitrile, and water. Formic acid, LC-MS grade.

-

This compound: Analytical standard of known purity.

Experimental Protocols

1. Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 methanol/water mixture to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

2. Sample Preparation

A liquid-liquid extraction (LLE) procedure is recommended for plasma samples to ensure a clean extract.[1][2]

-

To 100 µL of the plasma sample, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the sample).

-

Add 500 µL of ethyl acetate and vortex for 1 minute to extract the analyte.[1]

-

Centrifuge the sample at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. HPLC Method

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 35°C

-

Gradient Elution:

-

0-1 min: 10% B

-

1-5 min: 10% to 90% B

-

5-7 min: 90% B

-

7-7.1 min: 90% to 10% B

-

7.1-10 min: 10% B

-

4. MS/MS Method

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Multiple Reaction Monitoring (MRM): The precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer. The following are hypothetical MRM transitions based on the structure of this compound (molecular weight: 229.42 g/mol ):

-

Precursor Ion (Q1): m/z 227.9 (for [M-H]⁻)

-

Product Ion (Q3): A characteristic fragment ion (to be determined experimentally, e.g., loss of HCl or CO).

-

-

Instrument Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Collision Gas: Argon

-

Data Presentation

Table 1: HPLC Gradient Conditions

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 - 1.0 | 90 | 10 |

| 1.0 - 5.0 | 10 | 90 |

| 5.0 - 7.0 | 10 | 90 |

| 7.0 - 7.1 | 90 | 10 |

| 7.1 - 10.0 | 90 | 10 |

Table 2: MS/MS Parameters (Hypothetical)

| Parameter | Value |

| Analyte | This compound |

| Precursor Ion (m/z) | 227.9 |

| Product Ion (m/z) | To be determined |

| Dwell Time (ms) | 200 |

| Collision Energy (eV) | To be determined |

| Ionization Mode | ESI Negative |

Mandatory Visualization

Caption: Experimental workflow for the HPLC-MS/MS analysis of this compound.

This application note provides a comprehensive, albeit hypothetical, protocol for the quantitative analysis of this compound using HPLC-MS/MS. The described method offers a starting point for researchers to develop a validated assay for their specific application. The use of a C18 column provides good chromatographic separation, and the high selectivity and sensitivity of MS/MS in MRM mode allow for accurate quantification at low concentrations. The sample preparation procedure is designed to be robust and provide clean extracts, minimizing matrix effects. Researchers should perform a full method validation according to relevant guidelines to ensure the reliability of the data for their studies.

References

Application Notes and Protocols for Trichlorophloroglucinol as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichlorophloroglucinol, a chlorinated derivative of phloroglucinol, is a versatile chemical intermediate with significant potential in synthetic organic chemistry, particularly in the development of novel therapeutic agents. Its trifunctional nature, combined with the influence of the electron-withdrawing chlorine atoms, offers a unique platform for the synthesis of a diverse array of complex molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound as a key building block in the synthesis of bioactive compounds.

Physicochemical Properties and Safety Information

A thorough understanding of the properties and safe handling of this compound is paramount before its use in any experimental setting.

Table 1: Physicochemical Data of this compound

| Property | Value |

| Chemical Formula | C₆H₃Cl₃O₃ |

| Molecular Weight | 231.45 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Melting Point | 167-171 °C |

| Solubility | Soluble in acetone, ethanol, and diethyl ether. Sparingly soluble in water. |

| CAS Number | 480-72-8 |

Safety and Handling Precautions:

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[1] Avoid inhalation of dust and contact with skin and eyes.[1] In case of accidental exposure, refer to the Safety Data Sheet (SDS) for detailed first-aid measures.[1]

Applications in Chemical Synthesis

This compound serves as a valuable precursor for the synthesis of a variety of organic compounds, leveraging the reactivity of its hydroxyl and chloro groups.

Synthesis of Phloroglucinol and its Derivatives

One of the primary applications of this compound is in the synthesis of phloroglucinol, a key intermediate in the pharmaceutical and chemical industries.[2][3] This is typically achieved through the synthesis of this compound triethers followed by dechlorination and hydrolysis.

Experimental Protocol: Synthesis of Phloroglucinol from Hexachlorobenzene via this compound Ethers [2][3]

This protocol outlines a two-step process for the preparation of phloroglucinol, starting from hexachlorobenzene.

Step 1: Synthesis of this compound Tripropylether

-

Reactants: Hexachlorobenzene, Sodium Propylate

-

Solvent: Pyridine (aprotic solvent)

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hexachlorobenzene (0.025 mol) in 50 mL of pyridine.

-

Add sodium propylate (0.15 mol) to the solution.

-

Heat the mixture to reflux for 2 hours.

-

After cooling to room temperature, dilute the reaction mixture with 200 mL of water.

-

Acidify the solution to a pH of 5 with 10% (w/w) hydrochloric acid.

-

Extract the aqueous phase twice with 100 mL of diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound tripropylether.

-

Step 2: Dechlorination and Hydrolysis to Phloroglucinol

-

Reactants: this compound tripropylether, Metallic Sodium

-

Solvent: Isopropanol

-

Procedure:

-

Dissolve this compound tripropylether (0.01 mol) in 100 mL of isopropanol in a round-bottom flask fitted with a reflux condenser.

-

Add metallic sodium (5 g) in small portions.

-

Heat the mixture to reflux until all the sodium has dissolved.

-

Cool the reaction mixture and dilute with 100 mL of water.

-

Neutralize with 15% (w/w) hydrochloric acid.

-

Extract the organic phase with diethyl ether.

-

Dry the ether extract over anhydrous sodium sulfate and evaporate the solvent to obtain phloroglucinol tripropylether.

-

Hydrolyze the phloroglucinol tripropylether with a suitable mineral acid to yield phloroglucinol.

-

Table 2: Reaction Parameters for Phloroglucinol Synthesis

| Parameter | Step 1: Ether Synthesis | Step 2: Dechlorination |

| Key Reagents | Hexachlorobenzene, Sodium Propylate | This compound tripropylether, Metallic Sodium |

| Solvent | Pyridine | Isopropanol |

| Temperature | Reflux | Reflux |

| Reaction Time | 2 hours | Until sodium dissolves |

| Yield | Not specified | 98% (for phloroglucinol triisopropylether)[3] |

Synthesis of Bioactive Acylphloroglucinol Derivatives

Phloroglucinol and its derivatives are precursors to a wide range of biologically active compounds, including those with anti-inflammatory properties. While direct use of this compound in these syntheses is not explicitly detailed in the provided search results, its conversion to phloroglucinol opens up pathways to these valuable molecules.

Logical Workflow for the Synthesis of Bioactive Phloroglucinol Derivatives

Caption: Synthesis pathway from this compound to bioactive derivatives.

Experimental Protocol: General Procedure for the Acylation of Phloroglucinol

This protocol provides a general method for the synthesis of acylphloroglucinols, which have shown promising anti-inflammatory activity.

-

Reactants: Phloroglucinol, Acylating agent (e.g., Acyl chloride or Carboxylic acid with a coupling agent)

-

Catalyst: Lewis acid (e.g., AlCl₃) or a condensing agent (e.g., DCC)

-

Solvent: Anhydrous solvent (e.g., Dichloromethane, Carbon disulfide)

-